3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one family, characterized by a bicyclic core structure modified with sulfonyl, halogen, and heterocyclic substituents. Key features include:
- 1-Ethyl substituent: Provides moderate lipophilicity compared to bulkier alkyl/aryl groups.
- 6-Fluoro substitution: Common in bioactive molecules for electronic effects and metabolic stability.
- 7-(3-Methylpiperidin-1-yl): A six-membered nitrogen-containing heterocycle, influencing solubility and target engagement .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-3-26-14-22(31(29,30)17-8-4-7-16(24)10-17)23(28)18-11-19(25)21(12-20(18)26)27-9-5-6-15(2)13-27/h4,7-8,10-12,14-15H,3,5-6,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIYYJGFHPGYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through various methods such as the Skraup synthesis or the Friedländer synthesis. The introduction of the 3-chlorobenzenesulfonyl group can be achieved through sulfonylation reactions using reagents like chlorobenzenesulfonyl chloride. The ethyl and fluoro substituents can be introduced through alkylation and fluorination reactions, respectively. The piperidinyl group is often added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidinyl and chlorobenzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a quinolin-4-one scaffold with derivatives differing in substituents at positions 1 and 6. Below is a structural and functional analysis based on evidence:
Substituent Variations at Position 1
Substituent Variations at Position 7
Key Structural Trends
- Position 1 : Larger substituents (e.g., benzyl, propyl) increase lipophilicity but may hinder absorption or metabolic stability.
- Position 7: Piperazinyl groups enhance polarity and solubility, while piperidinyl/pyrrolidinyl groups offer a balance of lipophilicity and basicity. Diethylamino groups are highly basic but may limit tissue penetration.
Research Findings and Implications
- Bioactivity: The 3-methylpiperidin-1-yl group in the target compound likely optimizes interactions with hydrophobic pockets in biological targets (e.g., kinases, GPCRs), as seen in related quinolinones .
- Metabolism : Ethyl and smaller alkyl groups at position 1 are associated with slower hepatic oxidation compared to benzyl derivatives .
- Solubility : Fluorine at position 6 and sulfonyl groups improve aqueous solubility, critical for oral bioavailability .
Biological Activity
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline core structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research. The unique combination of functional groups, including the chlorobenzenesulfonyl, fluoro, and piperidinyl moieties, contributes to its diverse reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, it may act as an inhibitor or modulator of certain enzymes involved in cancer cell proliferation or microbial resistance.
Potential Targets
- Enzymes : May inhibit key enzymes in metabolic pathways.
- Receptors : Could bind to receptors influencing cell signaling and growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes findings related to its antimicrobial activity:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory effect | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective |
Anticancer Activity
Studies have shown promising results regarding the anticancer potential of this compound. In vitro assays reveal its efficacy against various cancer cell lines:
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacteria and fungi. Results indicated that it exhibited a broad spectrum of antimicrobial activity, particularly against gram-positive bacteria. The study concluded that the compound could serve as a lead for developing new antibiotics.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this compound involved treating various cancer cell lines with different concentrations. The results demonstrated significant cytotoxicity, suggesting that the compound could be developed into a therapeutic agent for specific cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
